molecular formula C11H10FLiN2O2 B2366910 Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-83-7

Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2366910
CAS No.: 2197061-83-7
M. Wt: 228.15
InChI Key: UMOVJAKOYQILJA-UHFFFAOYSA-M
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Description

Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Isopropylation: The isopropyl group is introduced through alkylation, typically using isopropyl bromide in the presence of a base like potassium carbonate.

    Lithiation: The final step involves the lithiation of the carboxylate group. This can be achieved by treating the carboxylic acid derivative with lithium hydroxide or lithium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the fluorine atom or the benzimidazole ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole ring or fluorine-substituted derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzimidazole derivatives. It serves as a model compound to investigate the interactions of fluorinated benzimidazoles with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. The presence of lithium and fluorine may enhance these properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Lacks the isopropyl group and lithium ion.

    1-isopropyl-1H-benzo[d]imidazole-2-carboxylate: Lacks the fluorine atom and lithium ion.

    Lithium benzo[d]imidazole-2-carboxylate: Lacks the fluorine atom and isopropyl group.

Uniqueness

Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is unique due to the combination of the lithium ion, fluorine atom, and isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

lithium;7-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2.Li/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOVJAKOYQILJA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)N1C2=C(C=CC=C2F)N=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FLiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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